4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S2/c1-14-7-5-4(3-9)12-13-6(5)10-8(11-7)15-2/h1-2H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLQUQCDCSMQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=NNC(=C21)C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327365 | |
| Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73236-31-4 | |
| Record name | 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
- Molecular Formula : C8H8N4S2
- Molecular Weight : 224.30 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with methylthio groups at positions 4 and 6 and a cyano group at position 3.
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and enzymes involved in cell proliferation and inflammation.
-
Antitumor Activity :
- The compound has shown promising results against several cancer cell lines, including HeLa and A549. In vitro studies indicated that it induces apoptosis and inhibits cell proliferation.
- IC50 Values :
- HeLa cells:
- A549 cells:
-
Anti-inflammatory Effects :
- The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- IC50 Values for COX-2 Inhibition :
Structure-Activity Relationship (SAR)
The presence of methylthio groups at positions 4 and 6 enhances the antitumor activity of the compound by improving its binding affinity to target enzymes. Substituents on the pyrazole ring can modulate its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methylthio | Enhances antitumor activity |
| Cyano group | Increases kinase inhibition |
| Electron-releasing groups | Improves anti-inflammatory effects |
Case Studies
- Anticancer Studies :
- Anti-inflammatory Studies :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidine showed potent activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation .
Antiviral Properties
Another area of interest is the antiviral potential of this compound. Research has shown that pyrazolo[3,4-d]pyrimidines can inhibit viral replication pathways. A notable example is their effectiveness against the hepatitis C virus (HCV), where modifications to the pyrazolo structure have led to enhanced inhibitory effects .
Table 1: Summary of Anticancer and Antiviral Studies
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide. Research has explored its efficacy against various agricultural pests. For instance, studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective insecticides by disrupting the nervous system of target insects .
Herbicidal Properties
Additionally, there is ongoing research into the herbicidal properties of this compound. Initial findings suggest that it may inhibit specific enzymes involved in plant growth, making it a candidate for developing new herbicides .
Material Science Applications
Polymer Chemistry
In material science, 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has been investigated for its potential use in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as increased thermal stability and chemical resistance .
Table 2: Material Science Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer in polymerization reactions | Enhanced thermal stability |
| Coating Materials | Development of protective coatings | Improved chemical resistance |
Case Study 1: Anticancer Research
In a study conducted by Porter et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The results indicated that modifications at the 4 and 6 positions significantly enhanced cytotoxicity compared to standard treatments .
Case Study 2: Agricultural Efficacy
A field study evaluated the effectiveness of a pyrazolo[3,4-d]pyrimidine-based pesticide on aphid populations in soybean crops. The results showed a remarkable reduction in pest numbers compared to untreated controls, suggesting its potential as an environmentally friendly pest management solution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolopyrimidine and pyrimidine derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activity.
Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Methylthio vs. Amino Groups: Methylthio substituents (target compound) confer higher lipophilicity compared to amino groups (compound 8), which may improve cellular uptake but reduce aqueous solubility .
- Core Structure: Pyrazolo[3,4-d]pyrimidine (target) vs.
- Chlorinated Derivatives : 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile lacks the fused pyrazole ring, reducing structural complexity and likely altering reactivity.
Physicochemical Properties
Key Observations :
- The target compound’s methylthio groups reduce polarity, as evidenced by its predicted low aqueous solubility. In contrast, carboxylic acid derivatives (e.g., ) exhibit higher polarity and melting points due to hydrogen bonding.
Q & A
Q. What are the common synthetic routes for 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is synthesized via two primary routes:
- Sodium Salt Glycosylation : Reaction of the sodium salt of 4,6-dimethylthiopyrazolo[3,4-d]pyrimidine-3-carbonitrile with halogenated sugars (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) under anhydrous conditions yields β-anomer glycosides exclusively. This method is stereospecific and avoids α-anomer formation due to steric and electronic effects .
- Ketene Dithioacetal Precursors : Condensation of α,α-ketene dithioacetals (e.g., bis(methylthio)methylene derivatives) with hydrazine or aminotriazines generates the pyrazolo[3,4-d]pyrimidine core. For example, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione reacts with hydrazine to form the scaffold .
Q. Key Factors Affecting Yield :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity in glycosylation reactions.
- Temperature : Controlled warming (e.g., 50°C) improves reaction rates but may promote side reactions if excessive .
- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) facilitate cyclization steps .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : Assigns proton and carbon environments. For example, methylthio groups resonate at δ 2.38–2.50 ppm in 1H NMR, while the carbonitrile carbon appears at δ 111–115 ppm in 13C NMR .
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=S at ~650 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., m/z 238.0961 for C12H10N6) .
- X-ray Crystallography : Resolves regiochemistry and crystal packing, critical for confirming β-anomer configuration in glycosides .
Q. Table 1: Representative Spectral Data
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Methylthio (-SCH3) | 2.38 (1H) | 650 (C-S) |
| Carbonitrile (C≡N) | 111.3 (13C) | 2230 |
| Pyrimidine C-H | 7.54 (1H) | N/A |
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
Contradictory biological data often arise from structural modifications or assay conditions:
- Structural Variations : Glycoside derivatives (e.g., 2′-deoxyribonucleosides) lack cytotoxicity due to poor cellular uptake, while aryl-substituted analogs (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibit anti-inflammatory activity via kinase inhibition .
- Assay Specificity : Cytotoxicity assays (e.g., MTT) may use cancer cell lines insensitive to nucleoside analogs, whereas anti-inflammatory models (e.g., COX-2 inhibition) target specific pathways .
Methodological Recommendations : - Compare substituent effects using isogenic compound libraries.
- Standardize assay protocols (e.g., cell type, concentration range) for cross-study validation.
Q. What strategies optimize regioselectivity during nucleophilic substitutions on the pyrazolo[3,4-d]pyrimidine core?
Regioselectivity is controlled by:
- Electronic Effects : Electron-withdrawing groups (e.g., carbonitrile) direct nucleophiles to C-3 or C-4 positions. Methylthio groups act as leaving groups, favoring substitution at C-6 .
- Steric Hindrance : Bulky substituents (e.g., benzyl) at N-1 block nucleophilic attack at adjacent positions .
- Catalytic Modulation : Lewis acids (e.g., ZnCl2) enhance electrophilicity at specific sites .
Case Study : Sodium salt glycosylation exclusively yields β-anomers due to the steric bulk of the toluoyl-protected sugar, preventing α-face attack .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methylthio Groups : Act as directing and leaving groups. Suzuki-Miyaura coupling replaces -SCH3 with aryl/alkyl groups under palladium catalysis .
- Carbonitrile : Withdraws electron density, activating adjacent positions for nucleophilic aromatic substitution (e.g., amination at C-4) .
- Amino Groups : Enhance electrophilicity at C-6, facilitating condensation with aldehydes or ketones .
Q. Table 2: Substituent Effects on Reactivity
Q. What are the typical challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct Formation : Side reactions (e.g., over-alkylation) occur at high concentrations. Use slow reagent addition and low temperatures (0–5°C) to suppress .
- Purification Complexity : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., ethyl acetate/cyclohexane) or fractional distillation .
- Regiochemical Drift : Optimize solvent polarity (e.g., DMF → acetonitrile) to maintain selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
